molecular formula C20H23N3O5S B2873133 N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 1105206-72-1

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2873133
CAS No.: 1105206-72-1
M. Wt: 417.48
InChI Key: KKAIJPQSMVLZPB-UHFFFAOYSA-N
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Description

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide typically involves multi-step organic reactions. One common approach is the reaction of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid with 2-(2-methoxyphenyl)ethylamine under controlled conditions to form the desired oxamide derivative . The reaction conditions often include the use of catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency, reduce waste, and ensure consistent product quality. Techniques such as green chemistry and nano-catalysis are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phenyl groups play crucial roles in binding to biological receptors, modulating enzyme activity, and influencing cellular pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-(2-methoxyphenyl)ethyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-18-9-3-2-6-15(18)10-11-21-19(24)20(25)22-16-7-4-8-17(14-16)23-12-5-13-29(23,26)27/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAIJPQSMVLZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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